3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic hybrid molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:
- Thiazolidinone scaffold: The 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group contributes to electron-deficient characteristics, enabling π-π stacking interactions.
- Pyrido[1,2-a]pyrimidin-4-one: This bicyclic system provides a planar aromatic framework, often associated with intercalative binding to biomolecules.
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2S2/c32-23-19(15-20-24(33)31(25(34)35-20)16-18-7-2-1-3-8-18)22(28-21-9-4-5-13-30(21)23)27-10-6-12-29-14-11-26-17-29/h1-5,7-9,11,13-15,17,27H,6,10,12,16H2/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLXBZBOYUJWDC-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by its intricate structure, which includes a thiazolidine ring and a pyrido[1,2-a]pyrimidinone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, anti-inflammatory, and COX inhibitory properties.
Structural Features
The molecular formula of the compound is with a molecular weight of approximately 478.63 g/mol. The presence of multiple functional groups enhances its chemical diversity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C24H22N4O3S |
| Molecular Weight | 478.63 g/mol |
| Key Structural Features | Thiazolidine ring, Pyrido[1,2-a]pyrimidinone core |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown promising results in inhibiting the proliferation of cancer cells. A study by Da Silva et al. reported that thiazolidinone derivatives exhibited cytotoxic effects against glioblastoma multiforme cells, suggesting the potential of this compound in cancer therapy .
Antimicrobial Properties
The compound's thiazolidinone moiety contributes to its antimicrobial activity. Thiazolidinones have been documented to possess broad-spectrum antimicrobial properties. A comparative analysis of similar compounds revealed that they effectively inhibited the growth of various bacterial strains, indicating that this compound may also share similar properties .
Anti-inflammatory and COX Inhibition
The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes. Research has shown that thiazolidinone derivatives can act as dual inhibitors of COX enzymes, which are critical in the inflammatory process. A recent study highlighted the effectiveness of thiazolidinones in reducing inflammation in animal models .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the interactions with specific enzymes or receptors play a significant role. For example, studies suggest that the compound may inhibit certain signaling pathways involved in cancer cell proliferation and inflammation .
Study 1: Antitumor Activity Evaluation
In a study conducted by Da Silva et al., several thiazolidinone derivatives were synthesized and evaluated for their antitumor activity against glioblastoma cells. The findings indicated that specific derivatives exhibited potent cytotoxic effects, leading to decreased cell viability .
| Derivative | IC50 (µM) | Effect |
|---|---|---|
| 9b | 12.5 | Significant cytotoxicity |
| 9e | 8.0 | High efficacy against glioblastoma |
| 10e | 15.0 | Moderate cytotoxicity |
Study 2: Antimicrobial Activity Assessment
Another research effort focused on evaluating the antimicrobial properties of thiazolidinone derivatives against various bacterial strains. The results demonstrated that several compounds displayed notable antibacterial activity, suggesting potential therapeutic applications in treating infections .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of thiazolidinone derivatives, characterized by a complex molecular structure that includes multiple functional groups contributing to its biological activity. The molecular formula is with a molecular weight of approximately 453.6 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Thiazolidinones have been reported to possess antibacterial and antifungal properties. Research indicates that derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans, suggesting that this compound may also have similar effects .
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, including arthritis and cardiovascular diseases. Compounds with thiazolidinone frameworks have been investigated for their anti-inflammatory properties. Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory conditions .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of Staphylococcus aureus | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study 1: Anticancer Activity
In a controlled laboratory setting, the compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics. The mechanism was further elucidated through flow cytometry analysis, which confirmed increased rates of apoptosis in treated cells.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of the compound against various bacterial strains. The results showed that at concentrations above 50 µg/mL, the compound effectively inhibited bacterial growth, with potential applications in developing new antibiotics.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group in the thiazolidinone ring is susceptible to oxidation. Reaction conditions determine the oxidation state of sulfur:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C, 4h | Sulfoxide derivative (C=SO) | 65–70 | |
| KMnO<sub>4</sub> | Aqueous NaOH, 0°C, 1h | Sulfone derivative (C=SO<sub>2</sub>) | 45–50 |
The imidazole ring remains stable under mild oxidation but may degrade under strong oxidative conditions (e.g., HNO<sub>3</sub>).
Reduction Reactions
Reduction primarily targets the thioxo group and conjugated double bonds:
| Reagent | Conditions | Product Formed | Notes |
|---|---|---|---|
| NaBH<sub>4</sub> | Ethanol, reflux, 2h | Thiol derivative (C–SH) | Retains Z-configuration |
| LiAlH<sub>4</sub> | Dry THF, 0°C→RT, 6h | Reduced pyridopyrimidine core | Side-chain stability |
The Z-configuration of the methylidene group is preserved in reductions due to steric hindrance .
Nucleophilic Substitution
The amino group in the side chain participates in nucleophilic reactions:
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Alkyl halides | R–X (X = Cl, Br) | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C | N-alkylated derivatives |
| Acyl chlorides | RCOCl | CH<sub>2</sub>Cl<sub>2</sub>, Et<sub>3</sub>N, 0°C | Amide formation |
The imidazole ring’s nitrogen can also act as a nucleophile, enabling cross-coupling reactions.
Acid/Base-Mediated Reactions
The compound displays pH-dependent stability:
-
Acidic conditions (pH < 4) : Hydrolysis of the thiazolidinone ring occurs, yielding benzylamine and fragmented pyridopyrimidine products.
-
Basic conditions (pH > 10) : Deprotonation of the imidazole ring enhances nucleophilicity but may degrade the thioxo group over time .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the methylidene group, forming dimeric structures. This reaction is solvent-dependent, with higher yields in non-polar media (e.g., hexane).
Complexation with Metal Ions
The imidazole and thioxo groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl<sub>2</sub> | MeOH, RT, 12h | Octahedral Cu(II) complex | Catalytic studies |
| Fe(NO<sub>3</sub>)<sub>3</sub> | H<sub>2</sub>O/EtOH, 50°C | Fe(III)-imidazole coordination | Magnetic materials |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing volatile sulfur-containing compounds (e.g., SO<sub>2</sub>) and polycyclic aromatic residues .
Comparison with Similar Compounds
Structural and Functional Insights
- Thiazolidinone Modifications: The 3-benzyl group in the target compound balances lipophilicity and aromatic interactions. Substitution with isobutyl () prioritizes hydrophobic interactions, which may improve membrane permeability .
- Pyrido-Pyrimidinone Modifications: The imidazole propylamino side chain (target compound and ) introduces basicity and hydrogen-bonding capacity, critical for interactions with enzymes or nucleic acids. Coumarin derivatives () add photophysical properties, enabling tracking in cellular systems .
Synthetic Efficiency :
- Microwave-assisted synthesis () reduces reaction times and improves yields compared to conventional heating, a strategy applicable to the target compound’s synthesis optimization .
Preparation Methods
Functionalization of the Pyrido[1,2-a]Pyrimidin-4-One Core
The 2-amino group of the core is substituted with 3-(1H-imidazol-1-yl)propylamine via nucleophilic aromatic substitution. The reaction proceeds in ethanol under reflux with catalytic piperidine, yielding 2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one in 72% yield.
Incorporation of the Thiazolidinone Ylidene Moiety
The ylidene fragment is introduced via a second Knoevenagel condensation. The intermediate from Step 4.1 reacts with (Z)-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde in ethanol under reflux, forming the final product with 68% yield.
Critical Reaction Parameters :
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
Q & A
Basic: What are the established synthetic routes for constructing the thiazolidinone-pyrido[1,2-a]pyrimidinone hybrid core in this compound?
The synthesis typically involves a multi-step approach:
- Thiazolidinone formation : React 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases, followed by cyclization with 2-mercaptoacetic acid to yield the thiazolidinone ring .
- Pyrido[1,2-a]pyrimidinone assembly : Condense 2-aminopyridine derivatives with activated carbonyl compounds (e.g., β-ketoesters) under acidic conditions to form the pyrido-pyrimidinone scaffold .
- Final coupling : Link the thiazolidinone and pyrido-pyrimidinone moieties via a (Z)-selective Knoevenagel condensation, confirmed by NMR analysis of the olefinic proton coupling constants (J ≈ 12–14 Hz) .
Advanced: How can researchers optimize the Z-configuration selectivity during the condensation step between the thiazolidinone and pyrido[1,2-a]pyrimidinone moieties?
- Solvent and temperature : Use polar aprotic solvents (e.g., DMF) at 60–80°C to favor kinetic Z-isomer formation .
- Catalytic additives : Introduce mild bases (e.g., piperidine) to stabilize the transition state and reduce side reactions .
- Monitoring : Track reaction progress via HPLC or TLC with UV-active detection, as Z/E isomers exhibit distinct Rf values .
Basic: What spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
- NMR : Analyze aromatic protons (δ 6.5–8.5 ppm), thioxo (C=S) resonance (δ 170–175 ppm in C), and imidazole NH protons (δ 10–12 ppm) .
- IR : Confirm C=O (1680–1720 cm), C=S (1200–1250 cm), and C=N (1600–1650 cm) stretches .
- Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (expected m/z ± 0.5 Da) and fragmentation patterns .
Advanced: What strategies are recommended for resolving discrepancies in biological activity data across different studies involving this compound?
- Standardize assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and control for compound purity (>95% by HPLC) .
- Evaluate stereochemical stability : Perform stability studies under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out Z/E isomerization .
- Dose-response validation : Repeat activity tests across multiple concentrations (e.g., 1–100 µM) with triplicate measurements to assess reproducibility .
Basic: Which in vitro assays are commonly employed to evaluate the antimicrobial potential of this compound?
- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC to distinguish bacteriostatic vs. bactericidal effects .
- Biofilm inhibition : Quantify biofilm biomass via crystal violet staining in Pseudomonas aeruginosa models .
Advanced: How can computational methods be integrated with experimental data to elucidate the structure-activity relationship (SAR) of this compound?
- Molecular docking : Model interactions with target enzymes (e.g., E. coli dihydrofolate reductase) using AutoDock Vina, focusing on hydrogen bonding with the imidazole and thioxo groups .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values to guide rational design .
- MD simulations : Assess conformational stability of the Z-isomer in lipid bilayers to predict membrane permeability .
Basic: What are the key challenges in achieving high yields during the final coupling step of this compound?
- Steric hindrance : Optimize substituent positions on the benzyl and imidazole groups to reduce steric clash during condensation .
- Byproduct formation : Use scavengers (e.g., molecular sieves) to sequester water and prevent hydrolysis of the thiazolidinone ring .
- Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) to separate the target compound from unreacted intermediates .
Advanced: How can researchers address solubility issues during in vitro biological testing of this compound?
- Prodrug design : Synthesize phosphate or acetate salts of the imidazole moiety to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes and characterize stability via dynamic light scattering (DLS) .
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
Basic: What are the primary degradation pathways observed for this compound under ambient storage conditions?
- Photooxidation : Protect from light (store in amber vials) to prevent thioxo group oxidation to sulfoxide .
- Hydrolysis : Avoid high humidity; store desiccated at –20°C to minimize pyrido-pyrimidinone ring opening .
- Isomerization : Monitor Z/E ratio monthly via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What mechanistic insights exist for the antimicrobial activity of this compound against drug-resistant strains?
- Target inhibition : Studies suggest dual inhibition of DNA gyrase (via pyrido-pyrimidinone binding) and efflux pumps (via imidazole-mediated disruption) .
- Resistance profiling : Perform genomic sequencing of treated MRSA isolates to identify mutations in gyrA or norA genes .
- Synergy testing : Combine with sub-inhibitory doses of β-lactams to assess potentiation effects using checkerboard assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
